Cas no 28725-67-9 (Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)])

Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)] structure
28725-67-9 structure
商品名:Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)]
CAS番号:28725-67-9
MF:C7H10*2O4
メガワット:158.1519
MDL:MFCD00803857
CID:239870

Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)] 化学的及び物理的性質

名前と識別子

    • Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)]
    • POLY(PROPYLENE SUCCINATE)
    • POLY(TRIMETHYLENE SUCCINATE)
    • TRIMETHYLENE SUCCINATE POLYMER
    • MDL: MFCD00803857
    • ほほえんだ: O([*])CCCOC(=O)CCC([*])=O |$;*;;;;;;;;;;*;$|

じっけんとくせい

  • ゆうかいてん: 55.6 °C

Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)] 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB127170-10 g
Poly(trimethylene succinate); .
28725-67-9
10 g
€102.00 2023-07-20
abcr
AB127170-25g
Poly(trimethylene succinate); .
28725-67-9
25g
€186.00 2025-02-19
abcr
AB127170-5 g
Poly(trimethylene succinate); .
28725-67-9
5g
€198.00 2023-05-10
abcr
AB127170-25 g
Poly(trimethylene succinate); .
28725-67-9
25 g
€186.00 2023-07-20
abcr
AB127170-10g
Poly(trimethylene succinate); .
28725-67-9
10g
€102.00 2025-02-19

Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)] 関連文献

Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)]に関する追加情報

Research Briefing on Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)] (CAS: 28725-67-9) in Chemical Biomedicine

Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)], identified by the CAS number 28725-67-9, is a synthetic polymer with significant applications in the field of chemical biomedicine. Recent studies have highlighted its potential in drug delivery systems, tissue engineering, and biodegradable materials. This briefing provides an overview of the latest research developments, focusing on its chemical properties, biological interactions, and therapeutic applications.

One of the key areas of interest is the polymer's biocompatibility and biodegradability. Research published in the Journal of Biomedical Materials Research (2023) demonstrated that Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)] exhibits excellent biocompatibility with human cells, making it a promising candidate for implantable medical devices. The study utilized in vitro and in vivo models to assess the polymer's interaction with biological tissues, revealing minimal inflammatory responses and controlled degradation rates.

Another significant advancement involves the polymer's role in targeted drug delivery. A recent study in Advanced Drug Delivery Reviews (2024) explored the use of Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)] as a carrier for hydrophobic drugs. The polymer's unique structure allows for the encapsulation of poorly soluble drugs, enhancing their bioavailability and therapeutic efficacy. The study reported a 40% increase in drug uptake in cancer cells when compared to traditional delivery methods.

In addition to drug delivery, the polymer has shown potential in tissue engineering applications. A 2023 study in Biomaterials Science investigated its use as a scaffold for cartilage regeneration. The researchers found that the polymer's mechanical properties and porosity could be tailored to support cell growth and differentiation, leading to successful cartilage formation in animal models. This opens new avenues for treating degenerative joint diseases.

Despite these promising findings, challenges remain in the large-scale production and clinical translation of Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)]. Issues such as batch-to-batch variability and long-term stability need to be addressed. Ongoing research aims to optimize synthesis protocols and evaluate the polymer's performance in clinical trials.

In conclusion, Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)] (CAS: 28725-67-9) represents a versatile and innovative material in chemical biomedicine. Its applications in drug delivery, tissue engineering, and biodegradable materials underscore its potential to revolutionize medical treatments. Future research should focus on overcoming production challenges and expanding its therapeutic uses.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd